

4,5-Difluoro-2-methoxybenzoic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	4,5-Difluoro-2-methoxybenzoic acid
Cat. No.:	B1314865
	Get Quote

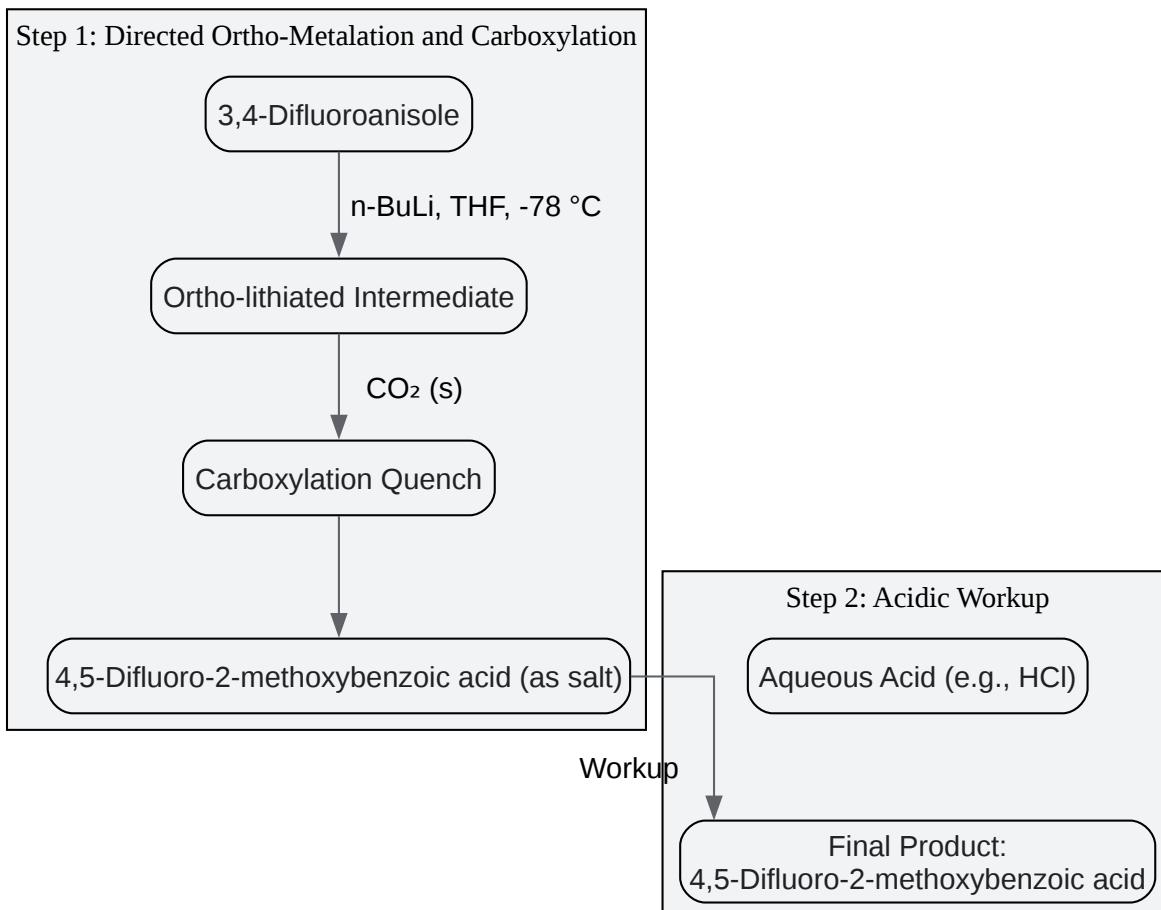
Technical Guide: 4,5-Difluoro-2-methoxybenzoic acid

CAS Number: 425702-18-7

Executive Summary

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-methoxybenzoic acid**, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable building block for synthesizing complex molecules with enhanced metabolic stability, bioavailability, and target-binding affinity.^[1] This document details the compound's physicochemical properties, outlines a logical synthetic pathway with experimental protocols, and provides essential safety and handling information. It is intended for researchers, medicinal chemists, and professionals in the drug development and chemical synthesis sectors.

Physicochemical Properties


4,5-Difluoro-2-methoxybenzoic acid is a solid at room temperature. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	425702-18-7	[2]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[2]
Molecular Weight	188.13 g/mol	[2]
Appearance	White to off-white solid	N/A
Melting Point	213 - 217 °C	Sigma-Aldrich MSDS
XlogP (Predicted)	1.6	[3]

Synthesis Pathway

A robust and regioselective synthesis of **4,5-Difluoro-2-methoxybenzoic acid** can be achieved via a two-step process starting from the commercially available 3,4-difluoroanisole. The key transformation is a directed ortho-metallation (DoM), where the methoxy group directs the deprotonation to the adjacent C2 position, followed by carboxylation.

The overall workflow is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4,5-Difluoro-2-methoxybenzoic acid**.

Experimental Protocols

The following protocols are based on established methodologies for directed ortho-metalation and subsequent carboxylation.

Step 1: Directed Ortho-Metalation and Carboxylation of 3,4-Difluoroanisole

- Objective: To regioselectively introduce a carboxyl group at the C2 position of 3,4-difluoroanisole.
- Materials:
 - 3,4-Difluoroanisole (1 equivalent)
 - Anhydrous Tetrahydrofuran (THF)
 - n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
 - Dry ice (solid CO₂) (excess)
 - Argon or Nitrogen gas supply
 - Dry, argon-flushed glassware
- Methodology:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF.
 - Cool the solvent to -78 °C using a dry ice/acetone bath.
 - Add 3,4-difluoroanisole (1 eq.) to the cooled THF.
 - Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. The methoxy group acts as a directing metalation group (DMG), facilitating the removal of the proton at the ortho-position (C2).[\[4\]](#)[\[5\]](#)
 - Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.
 - Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion. The dry ice should be handled carefully to avoid moisture contamination.
 - Allow the reaction mixture to slowly warm to room temperature.

Step 2: Acidic Workup and Isolation

- Objective: To protonate the carboxylate salt and isolate the final product.
- Materials:
 - Reaction mixture from Step 1
 - 1 M Hydrochloric acid (HCl)
 - Ethyl acetate or Diethyl ether
 - Saturated brine solution
 - Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Methodology:
 - Once the reaction has reached room temperature, add water to dissolve the salts.
 - Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.
 - Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
 - Combine the organic extracts and wash with a saturated brine solution.
 - Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4,5-Difluoro-2-methoxybenzoic acid**.

Spectroscopic Data (Predicted)

While experimental NMR data for this specific compound is not readily available in public databases, chemical shifts can be predicted based on established principles and data from

analogous structures. The fluorine atoms are expected to have a significant effect on the chemical shifts of the aromatic protons and carbons through coupling.

Data Type	Predicted Chemical Shifts (ppm)
¹ H NMR	~10-13 (s, 1H, -COOH), ~7.4-7.8 (dd, 1H, Ar-H), ~7.0-7.3 (dd, 1H, Ar-H), ~3.9-4.1 (s, 3H, -OCH ₃)
¹³ C NMR	~165-170 (C=O), ~150-160 (Ar-C attached to F and OCH ₃ , with C-F coupling), ~110-125 (Ar-C, with C-F coupling), ~56-62 (-OCH ₃)

Note: These are estimated values. Actual experimental values may vary.

Applications in Research and Drug Development

4,5-Difluoro-2-methoxybenzoic acid is primarily utilized as a specialized building block in medicinal chemistry and agrochemical research.[1]

- **Pharmaceutical Synthesis:** The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and improve pharmacokinetic properties like lipophilicity and binding affinity.[1] This intermediate provides a scaffold to introduce this desirable difluoro-methoxy-phenyl motif into larger, biologically active molecules.
- **Agrochemical Research:** Similar to pharmaceuticals, fluorinated compounds are prevalent in modern herbicides and pesticides, and this acid serves as a valuable precursor in their synthesis.[1]

The logical relationship for its primary use is outlined below.

[Click to download full resolution via product page](#)

Caption: General application workflow in multi-step synthesis.

Safety and Handling

4,5-Difluoro-2-methoxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Identification: Causes serious eye damage and may cause respiratory irritation.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
 - Skin: Wash with plenty of soap and water.
 - Ingestion: Rinse mouth. Consult a physician.

Always consult the material safety data sheet (MSDS) for complete safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Difluoro-2-Methoxybenzoic Acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 4,5-difluoro-2-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [4,5-Difluoro-2-methoxybenzoic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314865#4-5-difluoro-2-methoxybenzoic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com